molecular formula C21H30O2 B1211594 Furanestrenone CAS No. 52-02-8

Furanestrenone

Cat. No.: B1211594
CAS No.: 52-02-8
M. Wt: 314.5 g/mol
InChI Key: UVAQHLGVSKJLTI-CULCCENASA-N
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Description

Furanestrenone is a synthetic steroid derivative characterized by a furanone ring structure. Furanones are five-membered heterocyclic rings with an oxygen atom, known for their versatility in drug design due to their ability to mimic natural substrates and modulate biological targets . However, its specific mechanism of action and clinical use remain less documented compared to structurally related compounds like Finerenone or Drospirenone derivatives.

Properties

CAS No.

52-02-8

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one

InChI

InChI=1S/C21H30O2/c1-20-10-7-17-16-6-4-15(22)13-14(16)3-5-18(17)19(20)8-11-21(20)9-2-12-23-21/h13,16-19H,2-12H2,1H3/t16-,17+,18+,19-,20-,21?/m0/s1

InChI Key

UVAQHLGVSKJLTI-CULCCENASA-N

SMILES

CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24CCCO4)CCC5=CC(=O)CC[C@H]35

Canonical SMILES

CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35

Synonyms

19-norspiroxenone
19-norspiroxenone, (17beta)-isomer
2',3'-alpha-tetrahydrofuran-2'-spiro-17-(estr-4- en-3-one)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Finerenone

Finerenone, a non-steroidal mineralocorticoid receptor antagonist (MRA), shares functional similarities with steroidal MRAs but differs structurally due to its dihydrofuran-2-one core. Key distinctions include:

  • Receptor Selectivity: Finerenone demonstrates higher selectivity for mineralocorticoid receptors (MRs) over glucocorticoid or androgen receptors, reducing off-target effects compared to steroidal MRAs like Spironolactone .
  • Pharmacokinetics: Finerenone has a shorter half-life (~2 hours) and lower risk of hyperkalemia in renal impairment patients, as shown in the FIDELIO-DKD trial .
  • Clinical Efficacy: In type 2 diabetes with chronic kidney disease, Finerenone reduced renal composite outcomes by 18% versus placebo, highlighting its renal protective effects .

Table 1: Furanestrenone vs. Finerenone

Parameter This compound (Inferred) Finerenone
Core Structure Steroidal furanone Non-steroidal dihydrofuran-2-one
Receptor Target Androgen/Progestogenic receptors* Mineralocorticoid receptor (MR)
Half-Life Not reported ~2 hours
Key Indication Hormonal disorders (speculative) Diabetic kidney disease
Safety Profile Limited data Lower hyperkalemia risk vs. Spironolactone

Drospirenone Derivatives

Drospirenone, a synthetic progestin with a spirolactone structure, shares a steroidal backbone with this compound but incorporates a lactone ring instead of a furanone. Comparative insights:

  • Functional Role: Drospirenone acts as a progestogen and anti-mineralocorticoid, whereas this compound’s activity may lean toward anti-androgenic effects due to structural nuances .
  • Synthesis Challenges: Impurities in Drospirenone synthesis (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) highlight the complexity of modifying steroidal rings, which may also apply to this compound manufacturing .

5--2,2-Dimethyl-4-(3-Fluorophenyl)-3(2H)-Furanone

This non-steroidal furanone derivative (CG-1008) exemplifies structural optimization for stability and bioavailability. Comparisons include:

  • Dissolution and Formulation: CG-1008 achieves >90% dissolution within 30 minutes in capsule formulations, a benchmark this compound must meet for therapeutic viability .

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